Mercurous sulfate

Overview

Description

Mercurous sulfate, also known as Mercury(I) sulfate, is a metallic compound that appears as a white, pale yellow, or beige powder . It is a metallic salt of sulfuric acid formed by replacing both hydrogen atoms with mercury(I) . It is highly toxic and could be fatal if inhaled, ingested, or absorbed by the skin .

Synthesis Analysis

Mercurous sulfate can be prepared by mixing the acidic solution of mercury(I) nitrate with a 1 to 6 sulfuric acid solution . It can also be prepared by reacting an excess of mercury with concentrated sulfuric acid .

Molecular Structure Analysis

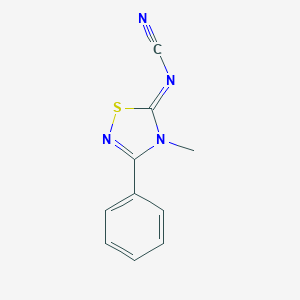

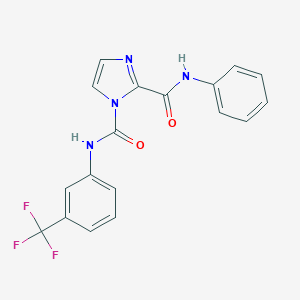

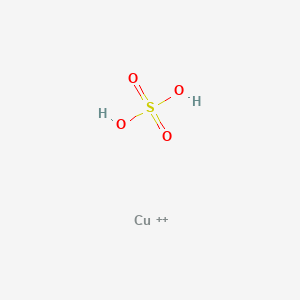

In the crystal structure of mercurous sulfate, it is made up of Hg2^2+ center with an Hg-Hg distance of about 2.50 Å. The SO4^2− anions form both long and short Hg-O bonds ranging from 2.23 to 2.93 Å . Focusing on the shorter Hg-O bonds, the Hg – Hg – O bond angle is 165°±1° .

Chemical Reactions Analysis

Mercury(I) compounds often undergo disproportionation, producing black metallic mercury and mercury(II) compounds . For example, soluble chlorides, including hydrochloric acid, precipitate white mercury(I) chloride, also known as calomel . Aqueous ammonia reacts with Hg2Cl2 to produce metallic mercury (black) and mercury(II) amidochloride (white), a disproportionation reaction .

Physical And Chemical Properties Analysis

Mercurous sulfate has a molar mass of 497.24 g/mol . It appears as whitish-yellow crystals with a density of 7.56 g/cm^3 . It is soluble in dilute nitric acid, insoluble in water, and soluble in hot sulfuric acid .

Scientific Research Applications

Mercury Detoxification

Mercurous sulfate plays a significant role in mercury detoxification. It’s involved in biosorption and bioaccumulation mechanisms, and mercuric ion reductase and exopolysaccharides play a significant role in the detoxification of mercury .

Traditional Chinese Medicine

Mercury and mercury-containing preparations, including mercurous sulfate, have been widely used in traditional Chinese medicine. They are applied in many clinical practices mainly in the form of mercury sulfides .

Organometallic Forms

Organometallic forms of mercurous sulfate are soluble in organic solutions and sometimes in both aqueous and organic solutions. These metallic ions can be dispersed utilizing suspended or coated nanoparticles .

Nuclear Physics Experiments

Due to its nuclear properties, mercury isotopes, which include mercurous sulfate, are used in scientific research, including nuclear physics experiments .

Environmental and Biological Studies

Mercurous sulfate is used as tracers in environmental and biological studies .

Analysis of Chloride Ions

Mercurous sulfate is used in the analysis of chloride ions present in water by UV-visible spectroscopy .

Mechanism of Action

Target of Action

Mercurous sulfate, also known as mercury(I) sulfate, is a metallic compound that is a white, pale yellow or beige powder . It is a metallic salt of sulfuric acid formed by replacing both hydrogen atoms with mercury(I) It is known to interact with various biological molecules and systems, causing a range of toxic effects .

Mode of Action

It is known that mercury compounds can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular damage . This interaction can lead to changes in cellular processes and structures, contributing to the compound’s toxic effects .

Biochemical Pathways

Mercurous sulfate can affect various biochemical pathways due to its broad reactivity. One key pathway is the sulfur metabolism, where mercury can interfere with the normal functioning of sulfur-containing compounds . This can disrupt a range of biological processes, from protein synthesis to cellular respiration .

Pharmacokinetics

The pharmacokinetics of mercurous sulfate are complex and depend on several factors, including the route of exposure and the individual’s health status . In general, mercury compounds are poorly absorbed through the skin but can be readily absorbed through the gastrointestinal tract and lungs . Once absorbed, they can distribute throughout the body, with particular accumulation in the kidneys . The elimination of mercury compounds is slow, contributing to their potential for bioaccumulation and toxicity .

Result of Action

The result of mercurous sulfate action is primarily toxic. It is highly toxic and could be fatal if inhaled, ingested, or absorbed by skin . The toxicity can lead to a range of symptoms, from gastrointestinal disturbances to neurological damage . Chronic exposure can lead to serious health problems, including kidney damage and neurodevelopmental disorders .

Action Environment

The action of mercurous sulfate can be influenced by various environmental factors. For example, its solubility and therefore bioavailability can be affected by pH and temperature . Additionally, its toxicity can be influenced by the presence of other chemicals in the environment . For instance, certain bacteria can convert inorganic mercury to methylmercury, a highly toxic form that can bioaccumulate in the food chain .

Safety and Hazards

properties

IUPAC Name |

mercury(1+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Hg.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINVSWONZWKMDC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

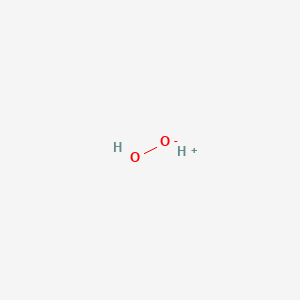

[O-]S(=O)(=O)[O-].[Hg+].[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

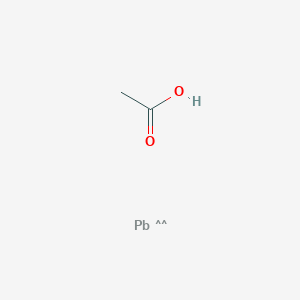

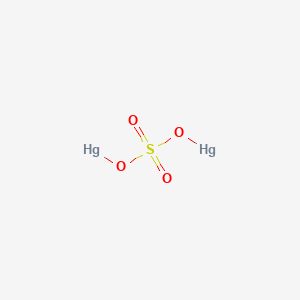

Hg2SO4, Hg2O4S | |

| Record name | MERCUROUS SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercury(I) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury(I)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7783-35-9 (Parent) | |

| Record name | Mercurous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9074565 | |

| Record name | Mercurous sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercurous sulfate is a white to yellow crystalline powder. Soluble in hot sulfuric acid, dilute nitric acid. Highly toxic., White to slightly yellow solid; [Merck Index] Colorless crystals very sensitive to light; [Ullmann] | |

| Record name | MERCUROUS SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercury I sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.09 G/100 ML WATER @ 100 °C, Sol in dilute nitric acid and hot sulfuric acid, Insoluble in water. /Solid/ | |

| Record name | MERCUROUS SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

7.56 | |

| Record name | MERCUROUS SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Mercurous sulfate | |

Color/Form |

White to slightly yellow crystalline powder, Colorless monoclinic crystals | |

CAS RN |

7783-36-0 | |

| Record name | MERCUROUS SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercurous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercurous sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimercury sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCUROUS SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI950N9DYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MERCUROUS SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes mercurous sulfate suitable as a reference electrode?

A1: Mercurous sulfate exhibits a stable and reproducible potential in solutions containing sulfate ions, making it suitable as a reference electrode. This stability is attributed to the low solubility of mercurous sulfate and its adherence to the Nernst equation over a wide pH range [, , ].

Q2: Are there any alternatives to using liquid mercury in mercurous sulfate reference electrodes?

A2: Yes, research has explored using non-toxic solid silver amalgam (AgSA) as a substitute for liquid mercury in mercurous sulfate reference electrodes (SMSE-AgSA) [, ]. These electrodes demonstrate long-term potential stability comparable to traditional mercurous sulfate electrodes.

Q3: How does the potential of a silver-silver sulfate reference electrode compare to a mercurous sulfate electrode?

A3: The potential of a silver-silver sulfate reference electrode is 38.4 mV higher than that of a mercury/mercurous sulfate electrode in the same solution [].

Q4: Can temperature affect the potential of a mercurous sulfate electrode?

A4: Yes, the potential of a mercurous sulfate electrode is temperature-dependent []. The absolute value of the electrode potential has a direct relationship with temperature, and its temperature coefficient was measured to be -1.39.

Q5: What is the crystal structure of mercurous sulfate?

A5: Mercurous sulfate crystallizes in a structure with alternating rows of Hg2 2+ dumbbells and SO4 2− tetrahedra along the [] direction. These dumbbells are interconnected through O—Hg—Hg—O bonds with the sulfate tetrahedra, forming chains that extend parallel to [20-1]. Further O—Hg—Hg—O bonds link these chains to create a three-dimensional framework [].

Q6: How is mercurous sulfate employed in analytical chemistry?

A6: Mercurous sulfate electrodes are used in potentiometric titrations, particularly for analyzing substances like penicillins []. The electrode's response to changes in Hg2+ concentration allows for accurate determination of endpoints in titrations involving mercury nitrate.

Q7: Can mercurous sulfate electrodes be used for the analysis of other compounds besides penicillins?

A7: Yes, mercurous sulfate electrodes have been used in potentiometric titrations to determine pentaerythritol tetranitrate (PETN) in various composite materials []. The method relies on the reduction of the nitrate group by ferrous ions in a concentrated sulfuric acid medium, with the mercurous sulfate electrode detecting the endpoint of the titration.

Q8: What is the role of mercurous sulfate in studying the passive film on iron?

A8: Mercurous sulfate electrodes are used as reference electrodes in electrochemical studies investigating the passive film formation on iron in various electrolytes [, , , ]. These studies employ techniques like cyclic voltammetry and X-ray absorption spectroscopy to analyze the composition, structure, and formation mechanisms of passive films under different conditions.

Q9: How does the presence of mercurous sulfate affect the electrochemical behavior of lead anodes?

A9: The inclusion of a mercury/mercurous sulfate reference electrode in a lead-acid electrochemical cell can significantly alter the polarization behavior of lead anodes []. The presence of mercury can lead to depolarization of the lead anode, resulting in a shift of the polarization curve towards lower overpotentials for a given current density. This effect is attributed to an increase in the true surface area of the lead anode due to mercury deposition and the oxidation of dissolved Hg(I) to Hg(II) at the electrode surface.

Q10: Can you elaborate on the use of mercurous sulfate electrodes in studying the electrocrystallization of CuInSe2 for solar cells?

A10: Mercurous sulfate electrodes serve as reference electrodes in electrochemical studies investigating the electrocrystallization mechanism of CuInSe2, a promising material for solar cell applications []. These studies utilize techniques like polarization, electrochemical quartz crystal microbalance, and impedance spectroscopy to understand the complex processes involved in the formation of CuInSe2 thin films from solutions containing copper, indium, and selenium ions.

Q11: What are the safety concerns associated with mercurous sulfate?

A11: Mercurous sulfate contains mercury, a known toxic heavy metal. Proper handling and disposal procedures are crucial to minimize environmental contamination and health risks.

Q12: Are there efforts to find safer alternatives to mercurous sulfate in its various applications?

A12: Yes, research is continuously exploring alternatives to mercury-containing compounds like mercurous sulfate, driven by concerns over toxicity and environmental impact [, ]. Solid-state reference electrodes and alternative electrode materials are being developed and tested for their performance and suitability in replacing mercurous sulfate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.